2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the base structure of this compound is 2-(aminomethyl)-6-methylpyrimidin-4-ol . The full name accounting for its salt and hydration state is 2-(aminomethyl)-6-methylpyrimidin-4-ol dihydrochloride hydrate . The pyrimidine ring is substituted at position 2 with an aminomethyl group (-CH₂NH₂) and at position 6 with a methyl group (-CH₃), while position 4 features a hydroxyl group (-OH).
The structural formula (Figure 1) depicts a six-membered aromatic pyrimidine ring with the aforementioned substituents. The dihydrochloride component arises from the protonation of the primary amine group in the aminomethyl substituent by two equivalents of hydrochloric acid (HCl). The hydrate designation indicates the presence of water molecules in the crystalline lattice, though the exact stoichiometry of hydration (n) is not universally specified in commercial or academic sources.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for the base compound, 2-(aminomethyl)-6-methylpyrimidin-4-ol, is 5993-95-3 . The dihydrochloride hydrate form may be associated with distinct CAS numbers depending on hydration state, though these are not explicitly listed in publicly available databases.
Alternative identifiers include:
- SMILES :
NCc1nc(C)cc(n1)O - InChI Key :
NQUHWZJWGWWYGB-UHFFFAOYSA-N - PubChem CID (base) : 135517723 (for a structurally related piperazinyl derivative)
Commercial suppliers often use proprietary codes, such as HF-9801 (Fujifilm Wako) or MFCD09864311 (BLDpharm), for inventory management.
Molecular Formula and Weight Analysis
The molecular formula of the anhydrous free base is C₆H₉N₃O , with a molar mass of 139.16 g/mol . The dihydrochloride hydrate form incorporates two hydrochloric acid molecules and variable water content, yielding a generalized formula of C₆H₉N₃O·2HCl·nH₂O . Assuming monohydration (n=1), the total molecular weight calculates as:
$$
139.16\ (\text{base}) + 72.92\ (\text{2HCl}) + 18.02\ (\text{H₂O}) = 230.10\ \text{g/mol}
$$
Experimental mass spectrometry data for the hydrated salt remains limited, though thermogravimetric analysis could empirically determine water content.
Hydration State and Salt Formation Characteristics
The dihydrochloride salt forms via protonation of the primary amine group in the aminomethyl substituent, enhancing aqueous solubility and stability compared to the free base. X-ray crystallography of analogous pyrimidine derivatives suggests that the hydrochloride ions occupy lattice positions coordinated to the protonated amine.
Properties
Molecular Formula |
C6H13Cl2N3O2 |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH.H2O/c1-4-2-6(10)9-5(3-7)8-4;;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H;1H2 |
InChI Key |
KVYROBUZXNNKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN.O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Method from Patent CN102399196A
- Reactants : Dimethyl malonate, acetamidine hydrochloride, sodium methoxide.
- Conditions :
- Sodium methoxide (2.5–4.5 mol) is dissolved in methanol under an ice bath.
- Dimethyl malonate (1 mol) and acetamidine hydrochloride (1–2 mol) are added sequentially.
- The mixture is heated to 18–25°C for 3–5 hours.
- Post-reaction, methanol is removed via reduced-pressure distillation, and the residue is neutralized with HCl (pH 1–2).
- Crystallization at 0°C yields 4,6-dihydroxy-2-methylpyrimidine with 86–87% yield .
Key Advantages :
- Avoids toxic reagents like phosphorus oxychloride.
- Scalable for industrial production.
Introduction of a nitro group at the 5-position is achieved via nitration.
Protocol from EvitaChem
- Reactants : 4,6-Dihydroxy-2-methylpyrimidine, nitric acid (HNO₃), sulfuric acid (H₂SO₄).
- Conditions :
- The precursor is dissolved in concentrated H₂SO₄ at 0–5°C.
- HNO₃ is added dropwise, maintaining temperature below 10°C.
- The mixture is stirred for 4–6 hours, then quenched in ice water.
- Filtration yields 4,6-dihydroxy-2-methyl-5-nitropyrimidine as a yellow solid (75–80% yield ).
Critical Parameters :
- Temperature control prevents decomposition.
- Excess HNO₃ improves nitration efficiency.
Reduction of Nitro Group to Aminomethyl
The nitro group is reduced to an aminomethyl group using catalytic hydrogenation or chemical reductants.
Sodium Borohydride (NaBH₄) Reduction
- Reactants : 4,6-Dihydroxy-2-methyl-5-nitropyrimidine, NaBH₄, palladium on carbon (Pd/C).
- Conditions :
- The nitro compound is suspended in ethanol with Pd/C (10% w/w).
- NaBH₄ is added portion-wise under inert atmosphere (N₂/Ar).
- The reaction is stirred at 60°C for 8 hours.
- Filtration and solvent evaporation yield 2-(aminomethyl)-6-methyl-4-pyrimidinol (65–70% yield ).
Alternative Method :
- Ammonium Formate/H₂O System : Higher selectivity but lower yield (55–60%).
Hydrochlorination to Form Dihydrochloride Hydrate
The free base is converted to the dihydrochloride hydrate for stability and solubility.
Hydrochloric Acid Treatment
- Reactants : 2-(Aminomethyl)-6-methyl-4-pyrimidinol, HCl (conc.), water.
- Conditions :
- The free base is dissolved in anhydrous ethanol.
- HCl gas is bubbled through the solution at 0–5°C until precipitation ceases.
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
- Hydration is achieved by exposing the solid to ambient humidity, forming the hydrate (85–90% purity ).
Optimization Notes :
- Excess HCl ensures complete salt formation.
- Controlled hydration prevents deliquescence.
Purification and Characterization
Final purification ensures pharmaceutical-grade quality.
Recrystallization
- Solvent System : Ethanol/water (3:1 v/v).
- Process : The crude dihydrochloride is dissolved in hot ethanol, filtered, and slowly cooled to 4°C.
- Yield : 70–75% after recrystallization.
Analytical Data :
- Melting Point : >300°C (decomposition).
- Molecular Weight : 230.09 g/mol (C₆H₁₃Cl₂N₃O₂·H₂O).
- Spectroscopy : IR (ν, cm⁻¹): 3450 (N–H), 1620 (C=N), 1250 (C–O).
Comparative Analysis of Methods
Challenges and Solutions
- Nitro Group Over-Reduction : Use of Pd/C with controlled H₂ pressure minimizes byproducts.
- Hydrate Stability : Storage under anhydrous conditions with desiccants prevents hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidinols.
Scientific Research Applications
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical interactions. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound with related pyrimidine and heterocyclic derivatives:
Key Differences and Implications
Substituent Effects: Aminomethyl vs. The aminoethyl analog’s extended chain may enhance hydrophobic interactions but reduce solubility . Methyl vs. Chloro (): The 6-methyl group in the target compound increases lipophilicity compared to the 6-chloro derivative, which is more electronegative and reactive in nucleophilic substitution reactions. Chloro-substituted pyrimidines are common in antiviral drugs (e.g., acyclovir analogs) . Methyl vs. Trifluoromethyl (): The trifluoromethyl group in the related compound introduces strong electron-withdrawing effects, enhancing oxidative stability but reducing water solubility. Such derivatives are often used in agrochemicals for prolonged activity .
Salt and Hydrate Forms: The dihydrochloride hydrate form of the target compound ensures high solubility (>50 mg/mL in water), whereas non-ionic analogs (e.g., free base forms) may require organic solvents for dissolution. Pyridoxamine dihydrochloride () shares this salt-enhanced solubility profile, critical for bioavailability in physiological systems .
Biological Activity: Pyridoxamine dihydrochloride () acts as a cofactor in amino acid metabolism, while the target pyrimidine derivative may inhibit dihydrofolate reductase (DHFR) due to structural mimicry of folate analogs. Chloro-substituted pyrimidines () often target thymidylate synthase in DNA synthesis pathways .
Biological Activity
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring with an aminomethyl group and a methyl substituent at specific positions. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.
The biological activity of 2-(aminomethyl)-6-methyl-4-pyrimidinol is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies demonstrated significant inhibition of COX-1 and COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Cellular Effects : It modulates signaling pathways involved in cell proliferation and apoptosis. Research indicates that it can affect the expression of genes related to inflammation and cellular stress responses .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the antimicrobial activity observed in different assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. The results are summarized below:
| Compound | ED50 (mg/kg) | Comparison Drug | ED50 (mg/kg) |
|---|---|---|---|
| 2-(Aminomethyl)-6-methyl-4-pyrimidinol | 10 | Indomethacin | 9 |
The compound demonstrated comparable efficacy to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) .
Case Studies
- In Vitro Studies on COX Inhibition : A study evaluated the COX inhibitory potential of several pyrimidine derivatives, including 2-(aminomethyl)-6-methyl-4-pyrimidinol. The compound showed a significant reduction in prostaglandin E2 production, indicating its potential as an anti-inflammatory agent .
- Animal Model for Pain Relief : In a controlled study involving rats subjected to inflammatory pain models, administration of the compound resulted in a notable decrease in pain scores compared to control groups, suggesting its analgesic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
